molecular formula C22H30N4OS B284076 N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

カタログ番号 B284076
分子量: 398.6 g/mol
InChIキー: SGOFAYFZLIWVFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.

作用機序

N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide binds irreversibly to the active site of BTK, preventing its phosphorylation and downstream signaling. This leads to inhibition of BCR signaling and downstream pathways, including NF-κB and AKT, which are crucial for B-cell survival and proliferation. N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has also been shown to inhibit the proliferation of CLL cells that are resistant to other BTK inhibitors, such as ibrutinib.
Biochemical and Physiological Effects:
N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has been shown to selectively target BTK and spare other kinases, such as TEC and ITK, which are involved in T-cell signaling. This selectivity may lead to a lower incidence of adverse events compared to other BTK inhibitors. N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has also been shown to have a longer half-life than ibrutinib, which may allow for less frequent dosing.

実験室実験の利点と制限

N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has several advantages for use in lab experiments, including its potency, selectivity, and longer half-life compared to other BTK inhibitors. However, N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is still in preclinical development and has not yet been tested in clinical trials. Additionally, further studies are needed to determine the optimal dosing and potential side effects of N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide.

将来の方向性

For N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide include clinical trials in patients with B-cell malignancies, as well as combination studies with other targeted therapies. Additionally, further studies are needed to determine the optimal dosing and potential side effects of N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide. N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide may also have potential applications in other diseases, such as autoimmune disorders and inflammatory conditions, where B-cell signaling plays a role.

合成法

The synthesis of N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 4-ethylpiperazine, which is reacted with pyridine-3-carboxaldehyde to form the intermediate 4-ethyl-N-(pyridin-3-ylmethyl)piperazine. This intermediate is then reacted with 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene to form the final product, N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide.

科学的研究の応用

N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cells. N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has also shown synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

特性

分子式

C22H30N4OS

分子量

398.6 g/mol

IUPAC名

N-[3-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

InChI

InChI=1S/C22H30N4OS/c1-3-25-11-13-26(14-12-25)21(17-7-6-10-23-15-17)20-18-8-4-5-9-19(18)28-22(20)24-16(2)27/h6-7,10,15,21H,3-5,8-9,11-14H2,1-2H3,(H,24,27)

InChIキー

SGOFAYFZLIWVFJ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC4=C3CCCC4)NC(=O)C

正規SMILES

CCN1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC4=C3CCCC4)NC(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。